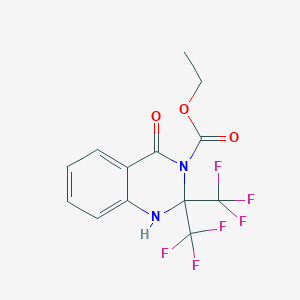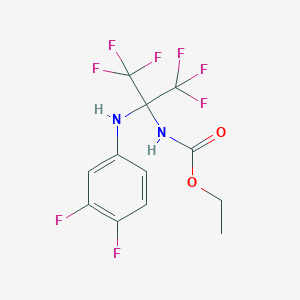![molecular formula C23H23ClF3N3O3S B396301 ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate](/img/structure/B396301.png)
ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a chlorobenzoyl group, a cyano group, and a trifluoropropanoate moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions, such as temperature, pressure, and solvent, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological processes and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties.
Industry: It may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets and pathways
Comparación Con Compuestos Similares
Ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)amino]-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but differ in specific functional groups.
Other trifluoropropanoate derivatives: These compounds have the trifluoropropanoate moiety but may have different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C23H23ClF3N3O3S |
|---|---|
Peso molecular |
514g/mol |
Nombre IUPAC |
ethyl 2-[(3-chlorobenzoyl)amino]-2-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C23H23ClF3N3O3S/c1-2-33-21(32)22(23(25,26)27,29-19(31)14-8-7-9-15(24)12-14)30-20-17(13-28)16-10-5-3-4-6-11-18(16)34-20/h7-9,12,30H,2-6,10-11H2,1H3,(H,29,31) |
Clave InChI |
OLQWSZKZRAPAIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCCCC2)C#N)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCCCC2)C#N)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-{[1-(ethoxycarbonyl)-2,2,2-trifluoro-1-(propionylamino)ethyl]amino}benzoate](/img/structure/B396220.png)
![Ethyl 2-[4-(benzylideneamino)-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B396221.png)
![Ethyl 3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]-2-(2-methylanilino)propanoate](/img/structure/B396222.png)
![2-{[2,2,2-Trifluoro-1-[(isopropoxycarbonyl)amino]-1-(trifluoromethyl)ethyl]amino}benzoic acid](/img/structure/B396225.png)
![Ethyl 2-[2-[[2-(ethoxycarbonylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B396226.png)
![N-[(diphenylphosphoryl)(4-fluorophenyl)methyl]aniline](/img/structure/B396228.png)
![2-methyl-N-[({[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)oxy]propanimidoyl chloride](/img/structure/B396230.png)
![Diethyl {3-nitrophenyl}[3-(trifluoromethyl)anilino]methylphosphonate](/img/structure/B396231.png)

![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-2-(2,4-difluoroanilino)-3,3,3-trifluoropropanoate](/img/structure/B396234.png)
![Ethyl 2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoro-2-[3-(trifluoromethyl)anilino]propanoate](/img/structure/B396237.png)
![ethyl N-[1,1,1,3,3,3-hexafluoro-2-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]anilino]propan-2-yl]carbamate](/img/structure/B396238.png)
![N-[2,2,2-trifluoro-1-(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}anilino)-1-(trifluoromethyl)ethyl]butanamide](/img/structure/B396241.png)
